molecular formula C18H34N2O4 B13752589 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt CAS No. 5972-79-2

3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt

Cat. No.: B13752589
CAS No.: 5972-79-2
M. Wt: 342.5 g/mol
InChI Key: JGKBGTUBKXFEBI-UHFFFAOYSA-N
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Description

3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is a chemical compound with the molecular formula C18H34N2O4 and a molecular weight of 342.474 g/mol. This compound is characterized by its unique structure, which includes a dodecyl chain attached to a benzoquinone core, and is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt undergoes various chemical reactions, including:

    Oxidation: The benzoquinone core can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The dodecyl chain can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the dodecyl chain under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and battery components.

Mechanism of Action

The mechanism of action of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as batteries and conductive materials. Additionally, the compound’s ability to interact with biological molecules through redox reactions underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydroxy-1,4-benzoquinone potassium salt: Similar structure but with potassium ions instead of ammonium ions.

    2,5-Dihydroxy-1,4-benzoquinone disodium salt: Similar structure but with sodium ions instead of ammonium ions.

    Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A polymeric form with similar redox properties

Uniqueness

3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where solubility and hydrophobic interactions are important.

Properties

CAS No.

5972-79-2

Molecular Formula

C18H34N2O4

Molecular Weight

342.5 g/mol

IUPAC Name

diazanium;2-dodecyl-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

InChI

InChI=1S/C18H28O4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(21)15(19)13-16(20)18(14)22;;/h13,19,22H,2-12H2,1H3;2*1H3

InChI Key

JGKBGTUBKXFEBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)[O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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